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Compound of Interest

Compound Name: Gelomuloside B

Cat. No.: B1156018

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gelomuloside B is a flavonoid glycoside that has been isolated from the leaves of Suregada
multiflora.[1] Its chemical structure, as determined by spectroscopic methods, is presented in
Figure 1. The molecular formula of Gelomuloside B is C2sH32015, with a molecular weight of
608.54 g/mol .[1] As a member of the flavonoid class of natural products, Gelomuloside B is of
interest for its potential biological activities. The structural elucidation and quantification of
Gelomuloside B in complex mixtures such as plant extracts require robust analytical
techniques. This document provides detailed application notes and protocols for the analysis of
Gelomuloside B using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-
Mass Spectrometry (LC-MS).
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Figure 1. Chemical Structure of Gelomuloside B.

Part 1: Mass Spectrometry Analysis of
Gelomuloside B

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is a powerful
technique for the identification and quantification of Gelomuloside B. The high sensitivity and
specificity of this method allow for the detection of the compound in complex matrices.

Predicted Mass Spectrometry Data

While experimental mass spectrometry data for Gelomuloside B is not widely published,
theoretical values for common adducts can be predicted based on its molecular formula. This
information is crucial for targeted analysis.
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Adduct lon Predicted m/z
[M+H]* 609.18141
[M+Na]* 631.16335
[M+K]* 647.13729
[M-H]~ 607.16685
[M+HCOO]~- 653.17233

Data sourced from PubChem.[2]

Fragmentation Pattern

Gelomuloside B is a flavonoid O-glycoside. In tandem mass spectrometry (MS/MS), the
fragmentation of such compounds typically involves the cleavage of the glycosidic bonds,
resulting in the loss of sugar moieties.[3] The initial fragmentation would likely show the loss of
the terminal sugar, followed by the loss of the second sugar to yield the aglycone.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of Gelomuloside B in a plant extract.

1. Sample Preparation (Solid-Liquid Extraction)

1.1. Weigh 1 gram of dried and powdered plant material.

1.2. Add 10 mL of 80% methanol in water.

1.3. Sonicate the mixture for 30 minutes at room temperature.

1.4. Centrifuge at 4000 rpm for 15 minutes.

1.5. Collect the supernatant.

1.6. Filter the supernatant through a 0.22 um syringe filter into an HPLC vial.

N

. Liquid Chromatography Conditions
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Instrument: UHPLC system

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 pm)

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient:

o 0-2 min: 5% B

2-15 min: 5% to 95% B

[¢]

15-18 min: 95% B

[e]

18-18.1 min: 95% to 5% B

[e]

18.1-20 min: 5% B

o

Flow Rate: 0.3 mL/min

Column Temperature: 40 °C

Injection Volume: 5 pL

. Mass Spectrometry Conditions

Instrument: Q-TOF or Orbitrap Mass Spectrometer

lonization Mode: ESI (Positive and Negative)

Capillary Voltage: 3.5 kV

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Gas Flow:
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o Cone Gas: 50 L/h

o Desolvation Gas: 600 L/h

e Acquisition Mode:
o MS Scan Range: m/z 100-1000

o MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS of the predicted m/z values
for Gelomuloside B.

LC-MS/MS Workflow Diagram
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Caption: Workflow for the LC-MS/MS analysis of Gelomuloside B.
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Part 2: NMR Spectroscopy Analysis of
Gelomuloside B

NMR spectroscopy is the most powerful tool for the complete structural elucidation of natural
products like Gelomuloside B. A combination of 1D (*H, 3C) and 2D (COSY, HSQC, HMBC)
NMR experiments is required to assign all proton and carbon signals and to determine the
connectivity of the molecule.

Representative NMR Data

Due to the lack of publicly available experimental NMR spectra for Gelomuloside B, the
following tables present representative chemical shifts based on the known structure and data
from structurally similar flavonoid glycosides. The aglycone is based on apigenin, and the

sugars are glycosidically linked.

Table 1: Representative *H-NMR Data for Gelomuloside B (in DMSO-de)
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Representative o

Position Multiplicity J (Hz)
(ppm)

Aglycone

3 ~6.8 S

8 ~6.4 s

2,6 ~7.9 d ~8.5

3,5 ~6.9 d ~8.5

5-OH ~12.9 S

OCHs ~3.8 S

Inner Sugar

1" ~5.1 d ~7.5

2"-6" ~3.2-3.8 m

Outer Sugar

1 ~4.5 d ~7.5

2"-5" ~3.1-3.6 m

Table 2: Representative 13C-NMR Data for Gelomuloside B (in DMSO-de)
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Position Representative & (ppm)
Aglycone

2 ~164.0
3 ~103.0
4 ~182.0
5 ~161.5
6 ~131.0
7 ~163.0
8 ~94.5
9 ~157.0
10 ~105.0
1 ~121.0
2', 6' ~128.5
3,5 ~116.0
4 ~161.0
OCHs ~56.0
Inner Sugar

1" ~100.0
2" ~74.0
3" ~85.0 (glycosidic linkage)
4" ~69.0
5" ~76.0
6" ~61.0
Outer Sugar
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(R ~104.0
2" ~73.0
3™ ~76.5
4" ~70.0
5™ ~66.0

Experimental Protocol: NMR Analysis

1

. Sample Preparation

1.1. Dissolve 5-10 mg of purified Gelomuloside B in 0.6 mL of deuterated solvent (e.g.,
DMSO-des or Methanol-da).

1.2. Transfer the solution to a 5 mm NMR tube.
. NMR Experiments
Instrument: 500 MHz (or higher) NMR spectrometer.
1D NMR:
o H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
o 13C NMR: Acquire with proton decoupling.
2D NMR:

o COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same
spin system (e.g., within each sugar ring).[4]

o HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon

correlations.[4]

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
proton-carbon correlations, which are crucial for determining the connectivity between the
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aglycone and the sugars, and between the two sugar units.[4]

NMR Structure Elucidation Workflow
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Caption: Workflow for the NMR-based structure elucidation of Gelomuloside B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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